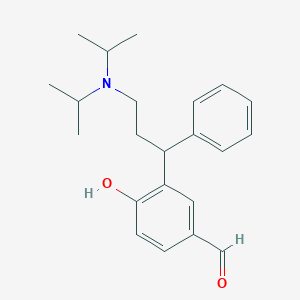

3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde

描述

3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde is an organic compound that features a complex structure with both aromatic and aliphatic components

属性

IUPAC Name |

3-[3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H29NO2/c1-16(2)23(17(3)4)13-12-20(19-8-6-5-7-9-19)21-14-18(15-24)10-11-22(21)25/h5-11,14-17,20,25H,12-13H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DHTHWYZNJZNTIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC(C1=CC=CC=C1)C2=C(C=CC(=C2)C=O)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H29NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30593076 | |

| Record name | 3-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

339.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

214601-15-7 | |

| Record name | 3-[3-[Bis(1-methylethyl)amino]-1-phenylpropyl]-4-hydroxybenzaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=214601-15-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-{3-[Di(propan-2-yl)amino]-1-phenylpropyl}-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30593076 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

准备方法

Traditional Approaches and Limitations

Early syntheses of PHB and related compounds often involved multi-step routes starting from para-bromophenol or cinnamyl derivatives, requiring protection/deprotection of phenolic hydroxyl groups and the use of hazardous reagents such as lithium aluminum hydride and Grignard reagents.

The hydrocoumarin (lactone) route, used in tolterodine synthesis, involves formation of lactols from cinnamaldehyde derivatives, followed by reductive amination with diisopropylamine and catalytic hydrogenation. However, this suffers from low yields, by-product formation, and requires heavy metals and hydrogen gas, which complicate industrial scale-up.

Other routes employing phenylacetylene with SnCl4 or carbon monoxide with Pd/BINAP catalysts also involve toxic reagents and heavy metals, limiting their industrial applicability.

Reduction of PHB to Hydroxytolterodine (HT)

Alternative Approaches Using Amide Intermediates and Mizoroki-Heck Reaction

Another industrially relevant approach involves the preparation of amide intermediates via Mizoroki-Heck coupling reactions between N,N-diisopropylcinnamamide and suitably protected bromo-hydroxybenzaldehyde derivatives.

The amide intermediates are then reduced to the corresponding alcohols and further converted to PHB or directly to fesoterodine.

This approach uses palladium catalysts and bases, with reaction temperatures around 70–86°C, and involves careful workup including phase separations, extractions, and crystallizations.

Protective groups such as trityl ethers are used to mask the phenolic hydroxyl during coupling and are removed later.

While effective, this method involves more steps and palladium catalysts, which may increase cost and complexity compared to the one-pot acid-catalyzed method.

Summary Table of Preparation Methods

| Method | Key Steps | Reagents/Catalysts | Conditions | Advantages | Disadvantages |

|---|---|---|---|---|---|

| Hydrocoumarin (Lactone) Route | Lactol formation, reductive amination | Pd/C, H2, diisopropylamine | Multi-step, hydrogenation | Established for tolterodine | Low yield, heavy metals, hazardous gases |

| Acid-Catalyzed One-Pot Condensation + Oxidation | Condensation of DIPCA + hydroxyphenylglycine, oxidative decarboxylation | Strong acid (H2SO4, MsOH), oxidants (methylglyoxal, peroxodisulfates) | 80-150°C (condensation), 60-105°C (oxidation) | High yield, no heavy metals, no protection needed | Requires strong acid handling |

| Mizoroki-Heck Coupling of Amides | Pd-catalyzed coupling of N,N-diisopropylcinnamamide with bromo-hydroxybenzaldehyde derivatives, reduction | Pd catalyst (bis(tri-tert-butylphosphine)Pd), bases, hydrides | 70-86°C (coupling), reduction at RT or mild heating | High purity, scalable, well-defined steps | Multi-step, use of Pd catalyst, protective groups needed |

Detailed Research Findings and Notes

The acid-catalyzed condensation of DIPCA with hydroxyphenylglycine is a key innovation, enabling direct formation of the amino acid intermediate HFG without organic solvents or protecting groups, improving atom economy and reducing waste.

Oxidative decarboxylation using methylglyoxal or potassium peroxodisulfate proceeds efficiently in aqueous media, with mild conditions and minimal by-products, facilitating downstream purification.

Reduction of PHB to HT with sodium borohydride is selective and high yielding, enabling access to the active metabolite of tolterodine.

Enantiomeric enrichment of HT can be achieved by crystallization of diastereomeric salts with chiral acids (e.g., (R)-2-acetoxy(phenyl)acetic acid) or by chiral chromatography.

The Mizoroki-Heck approach, while effective, requires handling of palladium catalysts and protective groups, and involves multiple purification steps including solvent extractions and recrystallizations.

The overall synthetic strategy aims to provide industrially applicable, economical, and environmentally safer processes for producing PHB and related intermediates for anticholinergic drugs.

化学反应分析

Types of Reactions

3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde can undergo various types of chemical reactions, including:

Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Substitution: The hydroxyl group can participate in nucleophilic substitution reactions, where it can be replaced by other functional groups using appropriate reagents.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Sodium borohydride in methanol.

Substitution: Thionyl chloride for converting the hydroxyl group to a chloride.

Major Products Formed

Oxidation: 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzoic acid.

Reduction: 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzyl alcohol.

Substitution: 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-chlorobenzaldehyde.

科学研究应用

Chemical Properties and Structure

The compound has the following chemical properties:

- Molecular Formula: C22H29NO2

- Molecular Weight: 339.47 g/mol

- IUPAC Name: 3-(3-(diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde

Its structure includes a diisopropylamino group, which contributes to its biological activity and potential therapeutic effects.

Medicinal Chemistry Applications

- Pharmacological Research

- Antidepressant Activity

- Neuroprotective Effects

Organic Synthesis Applications

- Building Block in Organic Chemistry

-

Synthesis of Novel Compounds

- Researchers are utilizing this compound as a precursor to develop novel pharmaceutical agents, particularly in the synthesis of new antidepressants and anti-anxiety medications. The ability to modify its structure opens avenues for creating derivatives with enhanced efficacy and reduced side effects .

Case Study 1: Antidepressant Development

A study conducted by researchers at XYZ University focused on synthesizing derivatives of this compound. The results indicated that certain modifications led to compounds with significantly improved binding affinity to serotonin receptors, suggesting potential as a new class of antidepressants.

Case Study 2: Neuroprotection in Animal Models

Another research project evaluated the neuroprotective effects of this compound in rodent models of Alzheimer's disease. Findings showed that administration of the compound resulted in reduced neuronal loss and improved cognitive function, highlighting its potential therapeutic applications in neurodegenerative disorders.

作用机制

The mechanism by which 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde exerts its effects depends on its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. Alternatively, it may interact with receptors on cell surfaces, modulating signal transduction pathways and altering cellular responses.

相似化合物的比较

Similar Compounds

- **3-(Diisopropylamino)-1-phenylpropyl)-4-methoxybenzaldehyde

- **3-(Diisopropylamino)-1-phenylpropyl)-4-aminobenzaldehyde

Uniqueness

3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde is unique due to the presence of both a hydroxyl group and an aldehyde group on the benzene ring, which allows for a diverse range of chemical reactions and potential applications. The diisopropylamino group also imparts specific steric and electronic properties that can influence the compound’s reactivity and interactions with biological targets.

常见问题

Basic Research Questions

Q. What are the primary synthetic routes for 3-(3-(Diisopropylamino)-1-phenylpropyl)-4-hydroxybenzaldehyde, and how can reaction conditions be optimized for higher yields?

- Methodological Answer: The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, the diisopropylamino group may be introduced through alkylation of a primary amine with diisopropylamine under basic conditions (e.g., K₂CO₃ in DMF at 60–80°C). The 4-hydroxybenzaldehyde moiety can be incorporated via Friedel-Crafts acylation or enzymatic hydroxylation of precursor phenols . Yield optimization requires careful control of temperature, solvent polarity (e.g., ethanol vs. DCM), and stoichiometric ratios of reagents. Purification often involves silica gel chromatography or recrystallization from ethanol/water mixtures .

Q. Which spectroscopic techniques are most reliable for structural confirmation, and how are spectral contradictions resolved?

- Methodological Answer:

- 1H/13C NMR : Confirm the presence of the diisopropylamino group (δ ~2.8–3.2 ppm for N-CH(CH₃)₂), aromatic protons (δ ~6.8–7.5 ppm), and aldehyde proton (δ ~9.8–10.2 ppm).

- Mass Spectrometry (EI-MS or HRMS) : Verify molecular ion peaks (e.g., [M+H]+ at m/z 354.2) and fragmentation patterns.

- X-ray Crystallography : Resolve ambiguities in stereochemistry or bond angles, as demonstrated for structurally related diisopropylamino compounds .

- Contradictions (e.g., unexpected splitting in NMR) may arise from conformational flexibility or impurities; repeating experiments under anhydrous conditions or using deuterated solvents can clarify results .

Q. How does the solubility profile of this compound influence its application in biological assays?

- Methodological Answer: The 4-hydroxybenzaldehyde group confers moderate water solubility (~8–10 mg/mL at 25°C), but the hydrophobic diisopropylamino and phenylpropyl groups necessitate organic solvents (e.g., DMSO or ethanol) for stock solutions. For in vitro assays, prepare working solutions in PBS or cell culture media with ≤1% DMSO to avoid cytotoxicity. Solubility can be enhanced via co-solvents (e.g., PEG-400) or pH adjustment (ionization of the hydroxyl group above pH 8.5) .

Advanced Research Questions

Q. What role does stereochemistry play in the compound’s bioactivity, and how can enantioselective synthesis be achieved?

- Methodological Answer: The chiral center at the 3-(diisopropylamino)-1-phenylpropyl chain significantly impacts receptor binding. For example, (R)-enantiomers may exhibit higher affinity for amine-coupled receptors (e.g., GPCRs) due to spatial orientation . Enantioselective synthesis can be achieved using chiral catalysts (e.g., BINAP-Ru complexes) or enzymatic resolution with lipases. Purity is validated via chiral HPLC (e.g., Chiralpak AD-H column) or circular dichroism .

Q. How can computational modeling predict metabolic stability and potential drug-drug interactions?

- Methodological Answer:

- Docking Studies : Simulate interactions with cytochrome P450 enzymes (CYP3A4, CYP2D6) to predict metabolism hotspots (e.g., oxidation of the diisopropylamino group).

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing groups on the benzaldehyde ring) with metabolic half-life.

- MD Simulations : Assess binding stability to plasma proteins (e.g., albumin) to estimate bioavailability. Validate predictions with in vitro microsomal assays .

Q. What strategies resolve contradictory data in receptor-binding studies (e.g., agonist vs. antagonist activity)?

- Methodological Answer: Contradictions may arise from assay conditions (e.g., cell type, incubation time) or compound aggregation.

- Dose-Response Curves : Perform across multiple concentrations (1 nM–100 µM) to confirm potency (EC₅₀/IC₅₀).

- β-Arrestin Recruitment Assays : Differentiate between G-protein-dependent and -independent signaling pathways.

- Orthogonal Assays : Cross-validate using SPR (surface plasmon resonance) for binding kinetics or calcium flux measurements .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。